1-(4-Methoxyphenyl)-4-{2-nitro-4-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperazine
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Overview
Description
- The methoxyphenyl group can be introduced via nucleophilic substitution reactions, where a methoxyphenyl halide reacts with the piperazine core.
Attachment of the Nitro Group:
- Nitration of the aromatic ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions.
Formation of the Pyridinyl-Oxadiazole Moiety:
- The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
- Example: Cyclization of hydrazides with carboxylic acids in the presence of dehydrating agents .
Industrial Production Methods: Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as flow chemistry and automated synthesis platforms may be employed to scale up the production efficiently.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-4-{2-nitro-4-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperazine typically involves multi-step organic reactions. A common synthetic route might include:
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Formation of the Piperazine Core:
- Starting with a suitable diamine, such as ethylenediamine, the piperazine ring can be formed through cyclization reactions.
- Example: Cyclization of 1,2-diamine derivatives with sulfonium salts .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-4-{2-nitro-4-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The nitro group can be reduced to an amine using reagents such as tin(II) chloride in hydrochloric acid.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Tin(II) chloride, hydrogen gas with a catalyst.
Substitution: Sodium hydride, alkyl halides.
Major Products:
Reduction of Nitro Group: Formation of the corresponding amine.
Substitution of Methoxy Group: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Methoxyphenyl)-4-{2-nitro-4-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-4-{2-nitro-4-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperazine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes, receptors, or other proteins, thereby modulating their activity. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)piperazine: Lacks the nitro and pyridinyl-oxadiazole groups, resulting in different biological activities.
4-(2-Nitrophenyl)piperazine: Lacks the methoxyphenyl and pyridinyl-oxadiazole groups.
1-(4-Methoxyphenyl)-4-(2-nitrophenyl)piperazine: Lacks the pyridinyl-oxadiazole group.
Uniqueness: 1-(4-Methoxyphenyl)-4-{2-nitro-4-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperazine is unique due to the presence of all three functional groups (methoxyphenyl, nitrophenyl, and pyridinyl-oxadiazole), which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-3-nitrophenyl]-3-pyridin-4-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O4/c1-33-20-5-3-19(4-6-20)28-12-14-29(15-13-28)21-7-2-18(16-22(21)30(31)32)24-26-23(27-34-24)17-8-10-25-11-9-17/h2-11,16H,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHUDRWTYRSKES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=NC=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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